2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide
Description
Properties
IUPAC Name |
2-[4-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]-N-(2,2,2-trifluoroethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O4/c17-16(18,19)9-20-12(23)7-10-1-3-11(4-2-10)21-13(24)8-22-14(25)5-6-15(22)26/h1-4H,5-9H2,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEUGWCSASXACG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of a suitable precursor, such as a γ-amino acid or a γ-lactam.
Introduction of the Phenylacetamide Moiety: This step involves the acylation of the pyrrolidinone ring with a phenylacetic acid derivative, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Attachment of the Trifluoroethyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamide moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the pyrrolidinone ring and the phenylacetamide moiety, potentially yielding alcohols or amines.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄), and catalytic hydrogenation (H₂/Pd) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its functional groups allow for the synthesis of novel materials with unique properties, such as polymers or nanomaterials.
Biological Research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds or materials.
Mechanism of Action
The mechanism of action of 2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, inhibiting its activity. The trifluoroethyl group can enhance its binding affinity and selectivity, while the pyrrolidinone and phenylacetamide moieties contribute to its overall stability and bioavailability.
Comparison with Similar Compounds
Structural Analogues in Anticonvulsant Research
highlights five anticonvulsant candidates (compounds 23–27 ) sharing the 2-(2,5-dioxopyrrolidin-1-yl)phenylacetamide core. Key differences lie in their N-substituents:
The target compound replaces aromatic benzyl/phenethyl groups with a trifluoroethyl chain, likely reducing steric hindrance and increasing polarity compared to compounds 23–25. This substitution could improve solubility or alter target selectivity .
Functional Group Impact on Activity
Comparison with Pesticide Acetamides ()
Agrochemicals like alachlor and pretilachlor share the acetamide backbone but feature chloro substituents and bulky aromatic groups. For example:
Physicochemical Properties
- Melting Points : Anticonvulsant analogs (23–27) melt between 129.6–176.0°C, correlating with substituent polarity and crystallinity. The target compound’s melting point is unreported but may fall within this range due to structural similarities .
- Solubility : The trifluoroethyl group’s hydrophilicity could improve aqueous solubility compared to lipophilic benzyl derivatives (e.g., compound 23) .
Biological Activity
The compound 2-{4-[2-(2,5-dioxopyrrolidin-1-yl)acetamido]phenyl}-N-(2,2,2-trifluoroethyl)acetamide has garnered attention for its potential biological activities, particularly in the context of cancer therapy and its mechanism of action involving various cellular pathways. This article synthesizes available research findings, case studies, and data regarding the compound's biological activity.
- Molecular Formula : C19H23N3O5
- Molecular Weight : 373.4 g/mol
- CAS Number : 1234986-35-6
The compound's biological activity is primarily attributed to its structural features that interact with specific biological targets. The dioxopyrrolidine moiety is known to exhibit significant interactions with enzymes and receptors involved in cancer proliferation and apoptosis. Specifically, it may act as a ligand for cereblon E3 ligase , which plays a crucial role in modulating oncogenic pathways.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results are summarized in the following table:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 8.7 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 15.3 | Modulation of mitochondrial membrane potential |
These results indicate that the compound exhibits promising cytotoxicity, particularly against cervical and breast cancer cell lines.
Case Studies
- MCF-7 Breast Cancer Model
- In a controlled study, MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed increased Annexin V positivity, indicating early apoptotic changes.
- A549 Lung Cancer Model
- A549 cells treated with the compound demonstrated significant inhibition of proliferation compared to control groups. Mechanistic studies indicated that this was associated with alterations in mitochondrial dynamics and increased reactive oxygen species (ROS) production.
Pharmacological Profile
The pharmacological profile of the compound suggests several potential therapeutic applications:
- Anti-cancer Agent : Due to its ability to induce apoptosis and inhibit cell proliferation across multiple cancer types.
- Neuroprotective Effects : Preliminary studies suggest that it may also have neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
